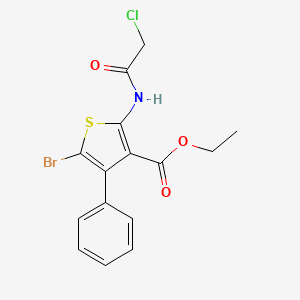

5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)12-11(9-6-4-3-5-7-9)13(16)22-14(12)18-10(19)8-17/h3-7H,2,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJSGJDYEPMVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester, with the chemical formula C15H13BrClNO3S and CAS number 554405-83-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromo group, a chloroacetamido moiety, and an ethyl ester functional group. Its structure can be represented as follows:

- Molecular Formula : C15H13BrClNO3S

- SMILES Notation : CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Br)NC(=O)CCl

Synthesis

The synthesis of 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester typically involves the following steps:

- Formation of the Thiophene Ring : Starting materials containing bromine and chloroacetyl groups undergo cyclization.

- Acetylation : The amine functionality is acetylated using chloroacetyl chloride.

- Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and an acid catalyst.

Anticancer Activity

Recent studies indicate that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene have shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene | A549 | 10.5 | Induction of apoptosis |

| Similar Thiophene Derivative | MCF7 | 12.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. While some derivatives have shown activity against Gram-positive bacteria, the specific compound's efficacy remains to be fully characterized.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >64 | No significant activity |

| Escherichia coli | >64 | No significant activity |

The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. Additionally, the compound may disrupt microtubule dynamics, similar to other thiophene derivatives known for their role in mitotic inhibition.

Case Studies

- In Vitro Studies : In a study examining the effects of various thiophene derivatives on A549 cells, it was found that those with electron-withdrawing groups exhibited enhanced potency compared to their non-substituted counterparts. The study highlighted that 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene induced significant apoptosis as evidenced by increased annexin V staining.

- Animal Models : Preliminary in vivo studies using mouse models have indicated that the compound can reduce tumor size when administered at specific dosages, suggesting potential for development as an anticancer agent.

Preparation Methods

Thiophene Ring Formation

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, serves as a foundational step. By reacting ketones with cyanoacetates and sulfur in the presence of a base, 2-aminothiophene-3-carboxylates are obtained. For instance, cyclohexanone derivatives yield intermediates that can be further functionalized. However, introducing a phenyl group at position 4 necessitates alternative strategies, such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation post-ring formation.

Bromination and Chloroacetylation

Electrophilic bromination at position 5 requires careful control to avoid polybromination. N-Bromosuccinimide (NBS) in dichloromethane or acetic acid is commonly employed, with reaction temperatures modulated between 0–25°C to enhance regioselectivity. Subsequent chloroacetylation of the amino group at position 2 involves reacting the amine with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. Solvent choice (e.g., dichloromethane or tetrahydrofuran) significantly impacts reaction efficiency and byproduct formation.

Stepwise Methodologies

Pathway A: Sequential Functionalization of Thiophene-3-Carboxylate

Thiophene Core Synthesis :

Bromination :

Chloroacetylation :

Pathway B: Late-Stage Suzuki Coupling

Thiophene Synthesis with Bromine :

Chloroacetylation :

- Identical to Pathway A, Step 3.

Optimization and Catalytic Innovations

Solvent and Catalyst Screening

Recent advances highlight the use of ionic liquids (e.g., [BMIM][BF4]) as green solvents for the Gewald reaction, improving yields to 80–85% while reducing reaction times to 4–6 hours. Similarly, silica-supported aluminum chloride (AlCl3/SiO2) in Friedel-Crafts reactions minimizes wastewater generation, aligning with environmental regulations.

Purification Techniques

Recrystallization from ethanol-water mixtures (3:2 v/v) effectively removes unreacted phenetole and inorganic salts, achieving purities >99%. Chromatographic methods using silica gel (hexane/ethyl acetate 4:1) are reserved for intermediates with polar byproducts.

Comparative Analysis of Methodologies

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield (%) | 65–70 | 55–60 |

| Reaction Steps | 3 | 2 |

| Byproduct Formation | Low | Moderate |

| Scalability | High | Moderate |

| Environmental Impact | Moderate | Low |

Pathway A offers superior yields and scalability, making it preferable for industrial applications. Pathway B, while shorter, suffers from lower yields due to competing side reactions in Suzuki coupling.

Industrial and Environmental Considerations

Large-scale production faces challenges in waste management, particularly from halogenated solvents and metal catalysts. Continuous-flow systems have been proposed to enhance heat transfer and reduce solvent volumes by 40–50%. Additionally, enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) shows promise for chloroacetylation under aqueous conditions, though yields remain suboptimal (50–60%).

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 5-Bromo-2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

- Step 1 : Condensation of 5-bromo-4-phenylthiophene-3-carboxylic acid ethyl ester with 2-chloroacetyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

- Optimization : Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 substrate:acylating agent) are critical to minimize side reactions like over-acylation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chloro-acetylamino group (e.g., δ ~4.0 ppm for CHCl, δ ~165–170 ppm for carbonyl carbons) and phenyl/thiophene protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 441.95 for CHBrClNOS) .

- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding the conformation of the chloro-acetylamino group?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/hexane mixture.

- Data Collection/Refinement : Use SHELXL (via SHELX suite) for structure solution and refinement. The program’s robust handling of heavy atoms (Br, Cl) ensures accurate bond-length/angle determination, resolving torsional angles between the thiophene ring and chloro-acetyl group .

- Validation : Check for disorder in the ethyl ester or phenyl groups using Olex2 or Mercury software .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the 2-chloro-acetylamino moiety?

- Methodological Answer :

- Electrophilic Reactivity : The chloro-acetyl group’s electron-withdrawing nature activates the carbonyl carbon for nucleophilic attack (e.g., by amines or thiols).

- Steric Effects : Bulky substituents on the thiophene ring (e.g., phenyl at C4) hinder attack at the adjacent position, favoring substitution at the chloro-acetylamino site .

- Kinetic Studies : Monitor reaction progress via F NMR (if fluorine-containing nucleophiles) or LC-MS to identify intermediates .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact the compound’s reactivity or crystallinity?

- Methodological Answer :

- Halogen Substitution : Replace Br with I or Cl via Suzuki coupling or direct halogen exchange. Bromine’s intermediate electronegativity balances electronic effects and crystal packing efficiency compared to lighter/heavier halogens .

- Crystallinity Analysis : Compare melting points (DSC) and lattice parameters (PXRD) of derivatives. Bromine’s van der Waals radius (~1.85 Å) often yields more stable crystalline phases than chlorine (~1.75 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.